3-Bromo-2-(thiazolidin-3-yl)benzonitrile
Description
3-Bromo-2-(thiazolidin-3-yl)benzonitrile is a brominated aromatic nitrile featuring a thiazolidine substituent at the 2-position of the benzene ring. Its molecular formula is C₁₀H₈BrN₃S, with a molecular weight of 297.16 g/mol. The compound combines a benzonitrile core with a thiazolidine heterocycle, a five-membered ring containing sulfur and nitrogen.
Synthesis routes for such compounds often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in analogous bromobenzothiophene derivatives (e.g., 2-(3-Bromobenzo[b]thiophen-2-yl)benzonitrile, synthesized via direct arylation in dimethylacetamide (DMA) with Pd(OAc)₂ catalysis ).
Properties
IUPAC Name |
3-bromo-2-(1,3-thiazolidin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-3-1-2-8(6-12)10(9)13-4-5-14-7-13/h1-3H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKOESUCMUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(thiazolidin-3-yl)benzonitrile typically involves the formation of the thiazolidine ring followed by the introduction of the bromine and nitrile groups. One common method involves the reaction of 2-aminobenzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-2-(thiazolidin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bromobenzonitrile Derivatives
Simpler bromobenzonitriles, such as 3-bromobenzonitrile (C₇H₄BrN, MW 182.02 g/mol), lack the thiazolidine substituent. The absence of this heterocycle reduces molecular complexity and likely lowers melting points and lipophilicity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State (RT) | Key Features |
|---|---|---|---|---|
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | Liquid | Simple nitrile, no heterocycle |
| 3-Bromo-2-(thiazolidin-3-yl)benzonitrile | C₁₀H₈BrN₃S | 297.16 | Solid (assumed) | Thiazolidine enhances rigidity |
Thiazolidine-Containing Analogs
3-Bromo-2-(cyclopropylamino)benzonitrile (C₁₀H₁₀BrN₃, MW 276.11 g/mol) replaces the thiazolidine group with a cyclopropylamino substituent. The discontinuation of this compound may reflect synthetic challenges or instability compared to the thiazolidine analog.
Brominated Heterocyclic Nitriles
2-(3-Bromobenzo[b]thiophen-2-yl)benzonitrile (C₁₅H₈BrNS, MW 322.25 g/mol) shares the benzonitrile moiety but incorporates a benzothiophene ring instead of thiazolidine. Its melting point (161–163°C) suggests higher thermal stability than the target compound, likely due to extended aromaticity. Such differences highlight how heterocycle choice impacts material properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2-(3-Bromobenzo[b]thiophen-2-yl)benzonitrile | C₁₅H₈BrNS | 322.25 | 161–163 | Benzothiophene enhances aromaticity |
| This compound | C₁₀H₈BrN₃S | 297.16 | Not reported | Thiazolidine introduces H-bonding |
Pharmacologically Relevant Nitriles
3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile (C₂₀H₁₁BrClFN₅O, MW 488.69 g/mol) is a complex nitrile with demonstrated experimental drug status . While structurally distinct, its bromine and nitrile groups underscore the importance of these motifs in bioactive molecules. The target compound’s thiazolidine group may offer unique binding interactions compared to pyrazolopyridazine derivatives.
Structural and Functional Implications
- Electronic Effects : The electron-withdrawing nitrile and bromine groups in this compound likely polarize the aromatic ring, influencing reactivity in cross-coupling reactions .
- Solubility : Thiazolidine’s nitrogen and sulfur atoms may enhance aqueous solubility compared to purely aromatic analogs like 3-bromobenzonitrile.
Biological Activity
3-Bromo-2-(thiazolidin-3-yl)benzonitrile is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazolidine ring and a bromobenzonitrile moiety. The molecular formula is , with a molecular weight of approximately 284.15 g/mol. The compound's structural features contribute to its biological activity, particularly through interactions with various biomolecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds containing thiazolidine moieties exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of halogen substituents, such as bromine, can enhance these activities by improving binding affinity to target proteins.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been shown to inhibit MAO, which is crucial for neurotransmitter metabolism. This inhibition can potentially aid in treating neurological disorders by increasing levels of neurotransmitters such as serotonin and dopamine.
- Acetylcholinesterase (AChE) Inhibition : The compound may exhibit inhibitory effects on AChE, suggesting potential applications in Alzheimer's disease treatment by preventing the breakdown of acetylcholine.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound possesses selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is essential for developing safer anticancer therapies.
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and lung cancer (A549). The compound exhibited significant cell death in cancerous cells at lower concentrations compared to normal cells, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- The position and nature of substituents on the thiazolidine and benzene rings significantly influence biological activity.
- The presence of the bromine atom enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
